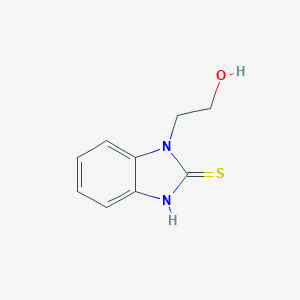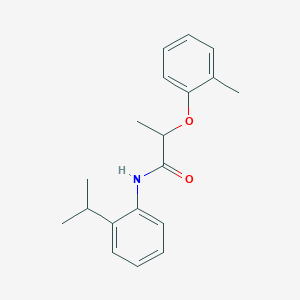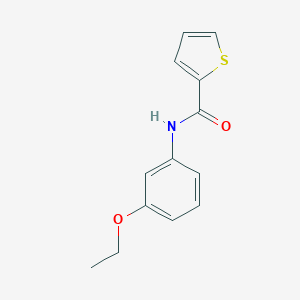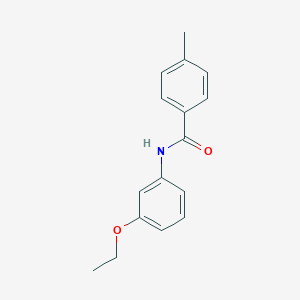
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can inhibit cell growth and induce apoptosis by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In diabetes, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can improve insulin sensitivity and glucose uptake in cells by activating the AMPK pathway. In neurological disorders, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can exert neuroprotective effects by inhibiting the activity of PKC, which can lead to the prevention of neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has several advantages for use in lab experiments. It is a potent and selective PKC inhibitor, making it suitable for studying the role of PKC in various cellular processes. It is also available in a high yield and purity, making it easy to obtain for further research.
However, there are also some limitations to using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 in lab experiments. It has been shown to have off-target effects on other kinases, which can lead to unintended consequences. Additionally, its potency and selectivity can vary depending on the specific cell type and experimental conditions, making it important to carefully control for these factors in experiments.
Future Directions
For research include its potential use in combination therapy for cancer treatment and its use in the treatment of neurological disorders and other diseases.
Synthesis Methods
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can be synthesized using a multi-step process involving the condensation of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-furylacetonitrile, followed by reduction and amidation reactions. The final product is obtained in a high yield and purity, making it suitable for further research and development.
Scientific Research Applications
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death). It has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
Molecular Formula |
C15H18BrNO3 |
Molecular Weight |
340.21 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
InChI Key |
OBMXYGFUPBDUTC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)


![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)





![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)